Dequalinium chloride hydrate

Description

The exact mass of the compound Dequalinium chloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dequalinium chloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dequalinium chloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

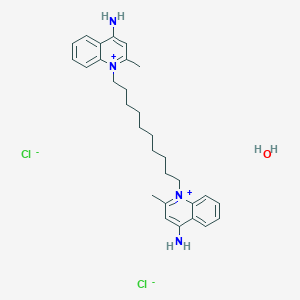

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dichloride;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4.2ClH.H2O/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCJAGQJOXJBST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.O.[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255077-34-9 |

Source

|

| Record name | 1255077-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Dequalinium Chloride Hydrate

Introduction: Dequalinium Chloride as a Key Pharmaceutical Agent

Dequalinium chloride is a symmetrical bis-quaternary ammonium compound, classified as a bolaamphiphile due to its two hydrophilic quaternary quinolinium heads connected by a hydrophobic ten-carbon aliphatic chain.[1] It is widely utilized in pharmaceutical formulations for its potent antiseptic, antimicrobial, and antifungal properties.[2] The molecule's efficacy is largely attributed to its cationic nature, which facilitates strong interactions with negatively charged microbial cell membranes, leading to disruption of membrane integrity and cell death.[2] Given its therapeutic importance, the synthesis of high-purity dequalinium chloride hydrate is a critical process in drug development and manufacturing. This guide provides a comprehensive overview of the synthetic pathways, mechanistic underpinnings, and robust purification strategies essential for obtaining pharmaceutical-grade dequalinium chloride hydrate.

Part 1: The Synthetic Pathway to Dequalinium Chloride

The most prevalent and industrially relevant synthesis of dequalinium chloride is a two-step process. It begins with the formation of a bis-quaternary iodide intermediate, which is subsequently converted to the final chloride salt. This approach ensures a high-yielding and controllable reaction pathway.

Step 1: Synthesis of Dequalinium Iodide via the Menshutkin Reaction

The core of the synthesis is the N-alkylation of two 4-amino-2-methylquinoline (also known as 4-aminoquinaldine) molecules with 1,10-diiododecane.[3] This classic SN2 reaction is known as the Menshutkin reaction, which describes the quaternization of a tertiary amine with an alkyl halide.[4][5]

Reaction Mechanism: The nitrogen atom of the quinoline ring acts as a nucleophile, attacking one of the electrophilic terminal carbon atoms of the 1,10-diiododecane. This concerted, single-step displacement results in the formation of a C-N bond and the expulsion of an iodide ion, creating a quaternary ammonium salt. The reaction proceeds sequentially at both ends of the decane chain to form the symmetrical bis-quaternary salt, dequalinium iodide.

Caption: Mechanism of Dequalinium Iodide Synthesis.

Causality Behind Experimental Choices:

-

Choice of Alkyl Halide: 1,10-diiododecane is an excellent electrophile for this SN2 reaction. Iodide is a superb leaving group due to its large atomic radius and the stability of the I⁻ anion, making the reaction more facile compared to using dibromides or dichlorides.[5]

-

Solvent Selection: The Menshutkin reaction is profoundly accelerated by polar aprotic solvents.[6] While early syntheses utilized nitrobenzene, modern, more environmentally friendly methods avoid such highly toxic solvents.[3][7] The choice of solvent is critical as it must stabilize the highly polar, charge-separated transition state that forms during the SN2 reaction, thereby lowering the activation energy.[4]

-

Stoichiometry and Temperature: The reaction typically uses a slight excess of the 4-aminoquinaldine to ensure the complete consumption of the more expensive 1,10-diiododecane. The reaction is conducted at elevated temperatures to increase the reaction rate, though excessively high temperatures can lead to side reactions and degradation.[7]

Step 2: Anion Exchange to Dequalinium Chloride

The dequalinium iodide intermediate is converted to dequalinium chloride through an anion exchange process. This is a crucial step as the chloride salt often possesses the desired solubility and physicochemical properties for pharmaceutical formulations.

Methodology: A common method involves dissolving the dequalinium iodide crude product in a solution containing a high concentration of chloride ions.[8] This is typically achieved by refluxing the iodide salt in concentrated hydrochloric acid.[8] The high concentration of Cl⁻ ions shifts the equilibrium towards the formation of the less soluble dequalinium chloride, which precipitates out of the solution upon cooling.

Caption: Anion Exchange and Precipitation Workflow.

An alternative patented method involves an oxidation step where an oxidizing agent, such as chlorine gas, is introduced to oxidize the iodide ions (I⁻) to elemental iodine (I₂).[8] This removes the iodide from the equilibrium and drives the reaction to completion, facilitating the precipitation of dequalinium chloride.

Part 2: Purification of Dequalinium Chloride Hydrate

Achieving the high purity required for a pharmaceutical active ingredient necessitates robust purification protocols. For dequalinium chloride, recrystallization is the most widely documented and effective method.

Recrystallization: The Cornerstone of Purification

Recrystallization is a self-validating system based on the principle of differential solubility. The crude dequalinium chloride is dissolved in a suitable hot solvent system in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of dequalinium chloride decreases, leading to the formation of pure crystals, while the majority of impurities remain in the mother liquor.

Key Recrystallization Protocols:

-

Aqueous Recrystallization: A common method involves dissolving the crude product in a large volume of boiling water (e.g., 30 times the mass of the crude product), often with the addition of activated carbon to adsorb colored impurities.[3][8] The solution is hot-filtered to remove the carbon and any insoluble matter, then allowed to cool slowly to yield white crystalline dequalinium chloride.[8]

-

Mixed-Solvent Recrystallization: For enhanced purity, mixed-solvent systems are employed. These systems are designed to have a steep solubility curve for dequalinium chloride with respect to temperature.

-

Glycerol-Water System: A patented method describes dissolving crude dequalinium chloride in a hot mixture of glycerol and water (e.g., a 5-7:1-2 volume ratio).[9] After treatment with activated carbon and filtration, the solution is cooled under controlled stirring to crystallize high-purity dequalinium chloride crystal form A.[9]

-

Formic Acid-Based Systems: Another approach involves dissolving the crude material in warm formic acid, followed by the addition of an anti-solvent like isopropanol or ethyl acetate at a controlled temperature to induce crystallization.[7][10]

-

Experimental Protocol: Recrystallization using Glycerol-Water [9]

-

Solvent Preparation: Prepare a mixed solvent of glycerol and water in a 6:1 volume ratio.

-

Dissolution: Heat the glycerol-water solvent to 85-90 °C. Add the crude dequalinium chloride (e.g., 15 g crude product into 120 mL solvent) and stir until completely dissolved.

-

Decolorization: Cool the solution to approximately 50 °C and add activated carbon for injection (e.g., 0.2 g). Reheat the mixture to 85-90 °C and maintain for 20-40 minutes with stirring.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon. Collect the filtrate.

-

Crystallization: Cool the filtrate to 35-40 °C and stir for 2.5-3.5 hours to allow for complete crystallization.

-

Isolation & Drying: Collect the crystals by filtration (e.g., using a Buchner funnel). Wash the filter cake with cold water. Dry the collected crystals under vacuum at 65-70 °C to obtain the final dequalinium chloride hydrate product.

Quantitative Data Summary

| Method/Parameter | Yield (from intermediate) | Purity (HPLC) | Reference |

| Aqueous Recrystallization | 72-89% | 98.6-99.1% | [3][8] |

| Glycerol-Water Recrystallization | >90% | ≥99.7% | [9] |

| Formic Acid/Ethyl Acetate | 76-85% | >97-98% | [7] |

Advanced Purification and Analytical Techniques

While recrystallization is highly effective, chromatographic methods are indispensable for both analytical purity assessment and, in some cases, preparative purification of quaternary ammonium compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard for determining the purity of dequalinium chloride and quantifying related substances.[2][11] Due to the cationic nature of the analyte, ion-pairing agents are often added to the mobile phase to improve peak shape and retention.

Exemplary HPLC Method Parameters [11][12]

| Parameter | Specification |

| Column | Spherisorb ODS-1 (C18), 5 µm |

| Mobile Phase | Gradient elution. Initial: Acetonitrile/0.1 M Sodium Perchlorate (pH 3.0) (10:90) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 240 nm or 322 nm |

| Ion-Pair Agent | Sodium Perchlorate or Sodium Heptanesulfonate |

-

Column Chromatography: Standard silica gel chromatography is often challenging for purifying quaternary ammonium salts due to strong, irreversible binding of the cationic analyte to the acidic silanol groups of the stationary phase.[13] Alternative stationary phases like alumina can be more effective, often using polar mobile phases such as acetonitrile/water mixtures.[13]

Conclusion

The synthesis and purification of dequalinium chloride hydrate is a well-established process rooted in the fundamental principles of organic chemistry. The key synthetic step, a Menshutkin SN2 reaction, is efficient and high-yielding. The subsequent purification, primarily achieved through meticulously controlled recrystallization from aqueous or mixed-solvent systems, is critical for achieving the stringent purity standards required for pharmaceutical applications. The choice of solvents, temperatures, and purification techniques is guided by the unique physicochemical properties of this bolaamphiphilic molecule. Advanced analytical methods, particularly ion-pair reversed-phase HPLC, provide the necessary tools to validate the purity and quality of the final active pharmaceutical ingredient, ensuring its safety and efficacy.

References

- CN107827814B - Preparation method of dequalinium chloride crystal form A.

- CN106632032B - Dequalinium Chloride and preparation method thereof.

- CN106854179A - The preparation method of Dequalinium Chloride and the like.

- CN111018777B - Preparation method of dequalinium chloride.

-

Gagliardi, L., Cavazzutti, G., & Tonelli, D. (1998). Determination of Dequalinium Chloride and Related Impurities in Cosmetics And Pharmaceuticals by Reversed-Phase HPLC. Analytical Letters. [Link]

- CN108570005A - Dequalinium Chloride noval chemical compound and combinations thereof and purposes.

-

Eindhoven University of Technology. (n.d.). Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. [Link]

-

Abraham, M. H. (2006). One Century of Physical Organic Chemistry: The Menshutkin Reaction. ResearchGate. [Link]

-

Reddit. (2025). Quaternary ammonium salt purification. r/Chempros. [Link]

-

chemeurope.com. (n.d.). Menshutkin reaction. [Link]

-

Wikipedia. (n.d.). Menshutkin reaction. [Link]

-

Singh, J., et al. (2023). A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (Plant Hormone) in Dequalinium Chloride Based Self-assembled Vesicles: Development, Validation, and Force Degradation Study. ResearchGate. [Link]

-

Singh, J., et al. (2023). A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (Plant Hormone) in Dequalinium Chloride Based Self-assembled Vesicles: Development, Validation, and Force Degradation Study. SciSpace. [Link]

-

Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. [Link]

- CN105859615A - Novel preparation method and novel intermediate of dequalinium chloride.

-

Bentley, T. W., Llewellyn, G., & McAlister, J. A. (1996). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. ResearchGate. [Link]

-

Scribd. (n.d.). Dequalinium Chloride. [Link]

- US3148214A - Isolation and purification of quaternary ammonium salts.

-

Wikipedia. (n.d.). Dequalinium. [Link]

-

Pernak, J., & Chwala, P. (2003). Preparation, surface-active properties, and antimicrobial activities of bis-quaternary ammonium salts from amines and epichlorohydrin. ResearchGate. [Link]

Sources

- 1. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. CN106632032B - Dequalinium Chloride and preparation method thereof - Google Patents [patents.google.com]

- 4. research.tue.nl [research.tue.nl]

- 5. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 6. Menshutkin_reaction [chemeurope.com]

- 7. CN111018777B - Preparation method of dequalinium chloride - Google Patents [patents.google.com]

- 8. CN106854179A - The preparation method of Dequalinium Chloride and the like - Google Patents [patents.google.com]

- 9. CN107827814B - Preparation method of dequalinium chloride crystal form A - Google Patents [patents.google.com]

- 10. CN105859615A - Novel preparation method and novel intermediate of dequalinium chloride - Google Patents [patents.google.com]

- 11. Determination of Dequalinium Chloride and Related Impurities in Cosmetics And Pharmaceuticals by Reversed-Phase HPLC | Semantic Scholar [semanticscholar.org]

- 12. CN108570005A - Dequalinium Chloride noval chemical compound and combinations thereof and purposes - Google Patents [patents.google.com]

- 13. reddit.com [reddit.com]

Dequalinium Chloride Hydrate: A Deep Dive into its Antimicrobial Action on Bacterial Cell Membranes

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Dequalinium chloride, a symmetrical bolaamphiphilic quaternary ammonium compound, has been a stalwart in the arsenal of antiseptics and disinfectants for decades.[1] Its enduring relevance in clinical applications, from treating oral and throat infections to bacterial vaginosis, stems from a potent, broad-spectrum antimicrobial activity.[1][2] This guide provides an in-depth exploration of the core mechanism driving its efficacy: the multifaceted and disruptive interaction with the bacterial cell membrane. Understanding this mechanism is paramount for researchers seeking to leverage its properties for novel therapeutic strategies and for drug development professionals aiming to design next-generation antimicrobial agents.

This document will dissect the intricate molecular interplay between dequalinium chloride and the bacterial envelope, detail the consequential physiological damage inflicted upon the pathogen, and outline the modern biophysical techniques employed to elucidate these interactions.

The Molecular Architecture of Dequalinium Chloride: The Foundation of its Action

Dequalinium chloride is characterized by two quaternary quinolinium rings linked by a ten-carbon aliphatic chain (N,N'-decamethylene-bis-(4-aminoquinaldinium chloride)).[1][3] This unique structure is the cornerstone of its antimicrobial activity.

-

Cationic Head Groups: The two positively charged quaternary ammonium groups are the primary drivers of the initial interaction with the bacterial cell surface.[4]

-

Hydrophobic Linker: The long, flexible decamethylene chain provides the lipophilicity necessary for the molecule to insert into and traverse the lipid bilayer of the cell membrane.[5]

This bolaamphiphilic nature, possessing two hydrophilic heads separated by a hydrophobic spacer, allows dequalinium chloride to anchor firmly to and subsequently disrupt the bacterial membrane architecture.

The Cascade of Destruction: Dequalinium Chloride's Multi-pronged Attack on the Bacterial Cell Membrane

The antimicrobial action of dequalinium chloride is not a single event but a cascade of disruptive processes that ultimately lead to bacterial cell death. This multi-modal action is a key reason for the low incidence of bacterial resistance.[6][7]

Initial Electrostatic Adsorption: The Inevitable Attraction

Bacterial cell membranes are rich in negatively charged components, such as phospholipids (e.g., phosphatidylglycerol) and teichoic acids (in Gram-positive bacteria).[8] The positively charged quaternary ammonium heads of dequalinium chloride are electrostatically drawn to this anionic surface, leading to a rapid and strong adsorption onto the bacterial cell.[4][9]

This initial binding is a critical prerequisite for all subsequent disruptive actions.

Membrane Permeabilization and Structural Disruption: Breaching the Barrier

Following adsorption, the hydrophobic decamethylene chain of dequalinium chloride inserts into the lipid bilayer.[8] This intercalation physically disrupts the ordered arrangement of the phospholipid molecules, leading to a significant increase in membrane permeability.[2][4] The consequences of this breach are catastrophic for the bacterium:

-

Leakage of Intracellular Components: The compromised membrane integrity allows for the uncontrolled efflux of essential intracellular ions (such as K+), metabolites, nucleotides, and even small proteins.[4] This loss of vital components disrupts cellular homeostasis and metabolic function.

-

Osmotic Imbalance: The increased permeability can lead to an osmotic imbalance, causing the cell to swell and potentially lyse, particularly in hypotonic environments.[9][10]

Inhibition of Membrane-Bound Enzymes: Sabotaging Cellular Machinery

The bacterial cell membrane is not merely a passive barrier; it houses a multitude of vital enzymes involved in critical cellular processes. Dequalinium chloride can directly interact with and inhibit these membrane-bound proteins.[2][4]

-

Respiratory Chain Disruption: Key enzymes of the electron transport chain, responsible for cellular respiration and energy (ATP) production, are embedded within the cytoplasmic membrane. Dequalinium chloride can denature these proteins, leading to a rapid collapse of the cell's energy-generating capacity.[9][10]

-

Metabolic Enzyme Inhibition: Other membrane-associated enzymes involved in nutrient transport and metabolic pathways can also be inactivated, further crippling the bacterium's ability to function and survive.[9]

Beyond the Membrane: Intracellular Targets of Dequalinium Chloride

While the primary site of action is the cell membrane, dequalinium chloride's effects are not confined to the bacterial envelope. Once the membrane is breached, the molecule can access the cytoplasm and wreak further havoc.

-

DNA Intercalation: Dequalinium chloride has been shown to intercalate between the base pairs of bacterial DNA.[4][10] This interaction can interfere with DNA replication and transcription, ultimately halting cell division and protein synthesis.

-

Protein Denaturation and Precipitation: Within the cytoplasm, dequalinium chloride can cause the denaturation and precipitation of proteins, including those essential for ribosomal function, further disrupting protein synthesis.[6][11]

Investigating the Mechanism: A Methodological Overview

A variety of sophisticated biophysical and microbiological techniques are employed to study the interaction of dequalinium chloride with bacterial membranes. The choice of methodology is driven by the specific aspect of the interaction under investigation.

Model Membrane Systems: Simulating the Battlefield

To isolate and study the direct effects of dequalinium chloride on the lipid bilayer, researchers often utilize model membrane systems.[12]

-

Liposomes and Vesicles: These are spherical vesicles composed of a phospholipid bilayer, which can be tailored to mimic the lipid composition of specific bacterial membranes (e.g., Gram-positive or Gram-negative).[12][13]

-

Langmuir Monolayers: These are single-molecule-thick layers of lipids at an air-water interface, allowing for precise control and measurement of molecular interactions.[12]

Table 1: Common Model Membrane Compositions

| Membrane Type Mimicked | Key Phospholipid Components |

| Gram-Positive Bacteria | Phosphatidylglycerol (PG), Cardiolipin (CL) |

| Gram-Negative Bacteria | Phosphatidylethanolamine (PE), Phosphatidylglycerol (PG) |

| Eukaryotic (for comparison) | Phosphatidylcholine (PC), Cholesterol |

Biophysical Techniques for Probing Membrane Interactions

A suite of biophysical techniques provides quantitative data on how dequalinium chloride alters the structure and dynamics of membranes.[12]

-

X-ray Scattering (SAXS/WAXS): Small-angle and wide-angle X-ray scattering can reveal changes in the overall structure of the lipid bilayer, such as its thickness and the packing of the lipid tails, upon interaction with dequalinium chloride.[13]

-

Spectroscopy (Fluorescence, Infrared): These techniques can be used to monitor changes in membrane fluidity, the location of the drug within the bilayer, and alterations in protein secondary structure.[12]

-

Microscopy (AFM, Electron Microscopy): Atomic force microscopy and electron microscopy provide direct visualization of the morphological changes to the membrane surface, such as the formation of pores or other defects, induced by dequalinium chloride.[12]

-

Molecular Dynamics (MD) Simulations: Computational simulations at the atomic level can provide unparalleled insight into the dynamic process of dequalinium chloride approaching, inserting into, and disrupting the lipid bilayer, complementing experimental data.[8]

Experimental Protocols: A Step-by-Step Approach

Protocol 1: Assessing Membrane Permeabilization using a Fluorescent Dye Leakage Assay

This protocol provides a robust method to quantify the extent of membrane disruption caused by dequalinium chloride.

-

Preparation of Liposomes:

-

Prepare liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein).

-

Remove unencapsulated dye by size-exclusion chromatography.

-

-

Assay Procedure:

-

Dispense the liposome suspension into a 96-well plate.

-

Add varying concentrations of dequalinium chloride hydrate to the wells.

-

Include a positive control (e.g., Triton X-100) to induce 100% leakage.

-

Incubate at a controlled temperature.

-

-

Data Acquisition:

-

Measure the fluorescence intensity over time using a plate reader.

-

Leakage of the dye results in de-quenching and an increase in fluorescence.

-

-

Analysis:

-

Calculate the percentage of dye leakage relative to the positive control.

-

Plot the percentage of leakage as a function of dequalinium chloride concentration to determine the effective concentration for membrane disruption.

-

Broader Implications and Future Directions

The comprehensive understanding of dequalinium chloride's mechanism of action has several important implications:

-

Combating Antimicrobial Resistance: Its multi-target mechanism makes the development of resistance less likely compared to antibiotics with a single, specific target.[7][11] Recent studies have even suggested that dequalinium chloride can reduce the ability of bacteria to develop resistance to other antibiotics.[14][15]

-

Biofilm Disruption: Dequalinium chloride has demonstrated efficacy in disrupting bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[16][17] This opens up avenues for its use in treating chronic, biofilm-associated infections.

-

Informing a New Generation of Antimicrobials: The structural and functional principles of dequalinium chloride's action can serve as a blueprint for the rational design of novel membrane-active antimicrobial agents with improved efficacy and selectivity.

Future research will likely focus on optimizing the structure of dequalinium chloride analogues to enhance their activity against specific pathogens or to minimize potential off-target effects. Furthermore, its application in combination therapies to potentiate the effects of existing antibiotics is a promising area of investigation.

Conclusion

Dequalinium chloride hydrate's potent antimicrobial activity is a direct consequence of its elegant molecular design, which enables a multi-pronged and devastating assault on the bacterial cell membrane. From the initial electrostatic attraction to the profound disruption of membrane integrity and function, and subsequent intracellular damage, its mechanism is a testament to the power of targeting this essential bacterial structure. For researchers and drug developers, a deep appreciation of this mechanism is not just an academic exercise but a critical foundation for harnessing its power and developing the next generation of therapies to combat the ever-growing threat of infectious diseases.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Dequalinium Chloride?

-

Wikipedia. (n.d.). Dequalinium. Retrieved from [Link]

-

PubChem. (n.d.). Dequalinium. Retrieved from [Link]

-

Mendling, W., & Weissenbacher, E. R. (2012). Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review. Archives of gynecology and obstetrics, 285(1), 17–24. Retrieved from [Link]

-

Khan, F. F., & Khan, A. (2025). Dequalinium chloride: a non-antibiotic alternative for the treatment of bacterial vaginosis. Journal of the Pakistan Medical Association, 75(8), 1331-1331. Retrieved from [Link]

-

Synapse. (2024, June 14). What is Dequalinium Chloride used for? Retrieved from [Link]

-

Midas Pharma. (n.d.). Dequalinium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of dequalinium chloride (DQC). Retrieved from [Link]

-

Mitchell, C. M., & Marrazzo, J. M. (2024). Dequalinium Chloride—An Emerging Option in the Sparse Landscape of Bacterial Vaginosis Therapies. Clinical Infectious Diseases, 78(5), 1145–1147. Retrieved from [Link]

-

PubChem. (n.d.). Dequalinium Chloride. Retrieved from [Link]

-

Bailly, C. (2021). Medicinal applications and molecular targets of dequalinium chloride. Biochemical Pharmacology, 193, 114781. Retrieved from [Link]

-

Khan, F. F., & Khan, A. (2025). Dequalinium chloride: a non-antibiotic alternative for the treatment of bacterial vaginosis. Journal of the Pakistan Medical Association, 75(8), 1331-1331. Retrieved from [Link]

-

Drug Target Review. (2023, June 26). Drug helps reduce bacterial antibiotic resistance. Retrieved from [Link]

-

Zhai, Y., et al. (2023). Drugging evolution of antibiotic resistance at a regulatory network hub. Science Advances, 9(25), eadg6900. Retrieved from [Link]

-

Gulf News. (2023, June 24). New drug can reduce bacteria's ability to develop antibiotic resistance. Retrieved from [Link]

- Google Patents. (n.d.). CN108570005A - Dequalinium Chloride noval chemical compound and combinations thereof and purposes.

-

ResearchGate. (n.d.). Interaction of dequalinium chloride with phosphatidylcholine bilayers: A biophysical study with consequences on the development of lipid-based mitochondrial nanomedicines. Retrieved from [Link]

-

Eckel, L., et al. (2024). Dequalinium Chloride for the Treatment of Vulvovaginal Infections: A Systematic Review and Meta-Analysis. Antibiotics, 13(2), 177. Retrieved from [Link]

-

ResearchGate. (2024, May 2). Dequalinium Chloride—An Emerging Option in the Sparse Landscape of Bacterial Vaginosis Therapies. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial Activity of Dequalinium Chloride against Leading Germs of Vaginal Infections. Retrieved from [Link]

-

Gaspar-Marques, J., et al. (2019). Dequalinium Chloride Effectively Disrupts Bacterial Vaginosis (BV) Gardnerella spp. Biofilms. Frontiers in Microbiology, 10, 209. Retrieved from [Link]

-

ResearchGate. (n.d.). Visualization of the effect of test substance (dequalinium chloride) on.... Retrieved from [Link]

-

Salgado, G. F., et al. (2022). Special Issue on Drug–Membrane Interactions. Membranes, 12(7), 693. Retrieved from [Link]

-

Pires, D. E. V., et al. (2019). Antituberculosis Drug Interactions with Membranes: A Biophysical Approach Applied to Bedaquiline. Pharmaceutics, 11(11), 570. Retrieved from [Link]

-

Li, Y., et al. (2020). Current Methods for Detecting Cell Membrane Transient Interactions. Frontiers in Cell and Developmental Biology, 8, 602831. Retrieved from [Link]

-

Cannon, C. L., et al. (2020). Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. ACS infectious diseases, 6(10), 2737–2746. Retrieved from [Link]

Sources

- 1. Dequalinium - Wikipedia [en.wikipedia.org]

- 2. What is Dequalinium Chloride used for? [synapse.patsnap.com]

- 3. goldbio.com [goldbio.com]

- 4. What is the mechanism of Dequalinium Chloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dequalinium chloride: a non-antibiotic alternative for the treatment of bacterial vaginosis | Journal of the Pakistan Medical Association [jpma.org.pk]

- 8. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dequalinium | C30H40N4+2 | CID 2993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dequalinium Chloride—An Emerging Option in the Sparse Landscape of Bacterial Vaginosis Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Special Issue on Drug–Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. gulfnews.com [gulfnews.com]

- 16. Dequalinium Chloride Effectively Disrupts Bacterial Vaginosis (BV) Gardnerella spp. Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Dequalinium Chloride Hydrate

This guide provides a comprehensive exploration of the core spectroscopic techniques utilized in the analysis of dequalinium chloride hydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deeper understanding of the causality behind experimental choices and the principles of data interpretation. Our narrative is grounded in established scientific principles and pharmacopeial standards to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Imperative for Dequalinium Chloride Hydrate

Dequalinium chloride is a quaternary ammonium compound with a broad spectrum of antimicrobial and antifungal activity.[1] It is formulated in various pharmaceutical products, including lozenges and vaginal tablets. The efficacy and safety of these formulations are intrinsically linked to the identity, purity, and stability of the active pharmaceutical ingredient (API), dequalinium chloride. The molecule's propensity to form a hydrate necessitates robust analytical methods to characterize this specific form and distinguish it from its anhydrous counterpart. Spectroscopic techniques are indispensable tools in this endeavor, providing fingerprints of the molecular structure, enabling quantification, and facilitating the identification of impurities and degradants.

This guide will navigate through the application of four key spectroscopic methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into the interpretation of the resulting spectra, with a specific focus on dequalinium chloride hydrate.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Identification and Quantification

UV-Vis spectroscopy is a cornerstone technique for the analysis of chromophoric molecules like dequalinium chloride. The presence of conjugated systems within the quinolinium rings gives rise to characteristic electronic transitions, resulting in a distinct UV-Vis absorption spectrum.

Theoretical Framework

The Beer-Lambert Law is the fundamental principle governing quantitative UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For qualitative identification, the positions of the absorption maxima (λmax) and the relative absorbance ratios at different wavelengths serve as a reliable identifier, as stipulated in pharmacopoeial monographs.[2]

Experimental Protocol: Identification according to the European Pharmacopoeia

This protocol is adapted from the European Pharmacopoeia (Ph. Eur.) monograph for dequalinium chloride.[2]

Objective: To confirm the identity of a dequalinium chloride sample.

Materials:

-

Dequalinium chloride sample

-

Distilled water

-

Volumetric flasks (100 mL)

-

Pipettes

-

Calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of the Test Solution:

-

Accurately weigh approximately 10 mg of the dequalinium chloride sample.

-

Dissolve the sample in distilled water and dilute to 100.0 mL in a volumetric flask.

-

Pipette 10.0 mL of this solution into another 100.0 mL volumetric flask and dilute to volume with distilled water.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of the test solution from 230 nm to 350 nm.

-

Use distilled water as the blank.

-

-

Acceptance Criteria:

-

The spectrum should exhibit absorption maxima at 240 nm and 326 nm.[2]

-

A shoulder should be observed at 336 nm.[2]

-

The ratio of the absorbance at 240 nm to the absorbance at 326 nm (A240/A326) should be between 1.56 and 1.80.[2]

-

The ratio of the absorbance at 326 nm to the absorbance at 336 nm (A326/A336) should be between 1.12 and 1.30.[2]

-

Causality Behind Experimental Choices:

-

Solvent: Water is chosen as the solvent due to the solubility of dequalinium chloride and its transparency in the UV region of interest.

-

Concentration: The specified concentration ensures that the absorbance values fall within the linear range of the instrument, typically between 0.2 and 1.0 absorbance units, for accurate and reproducible measurements.

-

Wavelength Range: The range of 230-350 nm is selected to encompass the characteristic absorption bands of the quinolinium chromophore.

-

Absorbance Ratios: The use of absorbance ratios provides a more stringent identity confirmation than simply observing the λmax, as it is less susceptible to minor concentration errors.

Quantitative Analysis

UV-Vis spectroscopy can also be employed for the quantitative determination of dequalinium chloride in pharmaceutical preparations.[3][4] This typically involves the creation of a calibration curve using certified reference standards.

Infrared (IR) Spectroscopy: Probing the Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying functional groups and confirming the overall structure of a molecule. For dequalinium chloride hydrate, IR spectroscopy is particularly useful for identifying the presence of water molecules and characterizing the hydrogen bonding network.

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is dependent on the bond strength, the mass of the bonded atoms, and the molecular environment. The resulting IR spectrum is a unique fingerprint of the molecule.

Experimental Protocol: Identification according to the European Pharmacopoeia

This protocol is based on the Ph. Eur. monograph for dequalinium chloride.[2]

Objective: To confirm the identity of a dequalinium chloride sample by comparing its IR spectrum with that of a reference standard.

Materials:

-

Dequalinium chloride sample

-

Dequalinium Chloride Chemical Reference Substance (CRS)

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle or a sample mill

-

Hydraulic press for pellet preparation

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix approximately 1-2 mg of the dequalinium chloride sample with 200-300 mg of dry KBr.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Prepare a KBr pellet of the Dequalinium Chloride CRS in the same manner.

-

-

Spectral Acquisition:

-

Record the IR spectrum of the sample pellet and the reference standard pellet over the range of 4000 cm⁻¹ to 400 cm⁻¹. The Ph. Eur. specifies a comparison in the range of 600-2000 cm⁻¹.[2]

-

-

Data Interpretation:

-

The IR spectrum of the sample should be concordant with the spectrum of the Dequalinium Chloride CRS.

-

Causality Behind Experimental Choices:

-

KBr Pellet Technique: This method is widely used for solid samples as KBr is transparent in the mid-IR region and does not interfere with the sample spectrum. It ensures a uniform dispersion of the sample in the IR beam.

-

Comparison with CRS: Direct comparison with a certified reference standard is the most definitive method for identity confirmation, as it accounts for any instrument-specific variations.

Spectral Interpretation: Key Features of Dequalinium Chloride Hydrate

| Wavenumber Range (cm⁻¹) | Assignment | Significance for Dequalinium Chloride Hydrate |

| 3500-3200 | O-H stretching (water) | A broad band in this region is a strong indicator of the presence of water of hydration. The breadth of the peak suggests hydrogen bonding. |

| 3200-3000 | Aromatic and Aliphatic C-H stretching | These bands correspond to the C-H bonds in the quinolinium rings and the decamethylene chain. |

| ~1650-1500 | C=C and C=N stretching (aromatic rings) | These strong absorptions are characteristic of the quinolinium ring system. |

| ~1470-1370 | CH₂ and CH₃ bending | These bands arise from the vibrations of the methyl groups on the quinolinium rings and the methylene groups of the decamethylene chain. |

| Below 1000 | C-H out-of-plane bending (aromatic) | These bands can provide further information about the substitution pattern on the aromatic rings. |

Note: The presence of a broad O-H stretching band is a key differentiator between the hydrate and anhydrous forms. The anhydrous form would lack this prominent feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are crucial for the unambiguous identification and purity assessment of dequalinium chloride hydrate.

Theoretical Framework

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field. The absorption of radiofrequency radiation can cause a transition between these energy states. The chemical shift (δ), measured in parts per million (ppm), is the position of the resonance signal and is highly sensitive to the electronic environment of the nucleus.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of dequalinium chloride hydrate for structural elucidation and purity assessment.

Materials:

-

Dequalinium chloride hydrate sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the dequalinium chloride hydrate sample in a suitable deuterated solvent in an NMR tube. The concentration will depend on the sensitivity of the instrument and the specific experiment.

-

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

-

Spectral Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing and Interpretation:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals in both spectra to the corresponding nuclei in the dequalinium chloride hydrate molecule.

-

Causality Behind Experimental Choices:

-

Deuterated Solvents: These solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.[5]

-

High-Field NMR: Higher magnetic field strengths provide better signal dispersion and sensitivity, which is crucial for resolving complex spectra.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

Spectral Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum of dequalinium chloride hydrate will show distinct signals for the protons in the quinolinium rings, the methyl groups, and the decamethylene chain. The aromatic protons will appear in the downfield region (typically 7-9 ppm) due to the deshielding effect of the ring currents. The protons of the decamethylene chain will appear in the upfield region, with the protons closest to the positively charged nitrogen atoms being the most deshielded. The methyl protons will appear as a sharp singlet.

¹³C NMR Spectrum: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its proximity to electronegative atoms. A general guide to ¹³C chemical shifts can be a useful reference.[6] The aromatic carbons will resonate in the downfield region (100-150 ppm), while the aliphatic carbons of the decamethylene chain and the methyl groups will appear in the upfield region.

Impact of Hydration: The presence of water of hydration may lead to subtle changes in the chemical shifts of nearby protons and carbons due to changes in the local electronic environment and hydrogen bonding. A distinct peak for the water protons may also be observed in the ¹H NMR spectrum, the position of which can vary depending on the solvent and temperature.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Theoretical Framework

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The molecular ion (M⁺) is formed by the loss of an electron from the molecule. This ion can then undergo fragmentation to produce smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Experimental Considerations

Ionization Technique: For a large, charged molecule like dequalinium, which is a dication, electrospray ionization (ESI) is a suitable technique. ESI is a soft ionization method that can generate intact molecular ions from non-volatile and thermally labile compounds.

Mass Analyzer: Various mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.

Expected Fragmentation Pattern

The dequalinium cation is a symmetrical molecule with two quinolinium moieties linked by a decamethylene chain. The fragmentation of the dequalinium ion (C₃₀H₄₀N₄)²⁺ is expected to occur primarily along the aliphatic chain. Common fragmentation pathways in mass spectrometry involve the cleavage of bonds adjacent to a charge center or a radical site.[7][8][9]

Logical Fragmentation Workflow:

Caption: Predicted fragmentation pathway of the dequalinium dication in mass spectrometry.

The most likely fragmentation would involve the cleavage of the C-C bonds within the decamethylene chain, leading to the formation of various charged fragments containing one of the quinolinium rings and a portion of the alkyl chain. The relative abundance of these fragments will depend on the stability of the resulting ions.

Conclusion: A Multi-faceted Approach to Quality Assurance

The spectroscopic analysis of dequalinium chloride hydrate is a multi-faceted process that relies on the synergistic application of several powerful techniques. UV-Vis spectroscopy provides a rapid and reliable method for identification and quantification. IR spectroscopy offers a unique fingerprint of the molecule and is particularly adept at confirming the presence of water of hydration. NMR spectroscopy delivers an unparalleled level of structural detail, enabling unambiguous identification and the assessment of purity. Finally, mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns.

By understanding the principles behind each of these techniques and following validated protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products containing dequalinium chloride hydrate. This in-depth technical guide serves as a foundational resource for navigating the complexities of this important analytical challenge.

References

-

Hiegel, K., & Spangenberg, B. (2009). New method for the quantification of dequalinium cations in pharmaceutical samples by absorption and fluorescence diode array thin-layer chromatography. Journal of Chromatography A, 1216(33), 6239-6246. [Link]

-

Leung, C. P., & Kwan, S. Y. (1979). Spectrophotometric determination of dequalinium chloride in pharmaceutical preparations. Analyst, 104(1235), 143-146. [Link]

-

Blazheyevskiy, M. Y., & Kovalska, O. V. (2022). Application of the enzymatic method for the quantitative determination of dequalinium chloride in lozenges. Journal of Organic and Pharmaceutical Chemistry, 20(2), 56-63. [Link]

-

Scribd. (n.d.). Dequalinium Chloride. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Dequalinium chloride. Retrieved from [Link]

-

Gagliardi, L., Cavazzutti, G., & Tonelli, D. (1998). Determination of Dequalinium Chloride and Related Impurities in Cosmetics And Pharmaceuticals by Reversed-Phase HPLC. Analytical Letters, 31(5), 841-853. [Link]

-

SpectraBase. (n.d.). quinolinium, decahydro-4-oxo-, chloride, (4aR,8aR)-. Retrieved from [Link]

- Google Patents. (n.d.). CN108570005A - Dequalinium Chloride noval chemical compound and combinations thereof and purposes.

-

Kaduk, J. A., Dosen, A., & Blanton, T. N. (2021). Proposed crystal structure of dequalinium chloride Form A, C30H40N4Cl2. Powder Diffraction, 36(1), 12-19. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of dequalinium chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN107827814B - Preparation method of dequalinium chloride crystal form A.

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Chem Help ASAP. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR Spectra of Hemihydrate, Anhydrous Form I, and Anhydrous Form II for 5′-O-TesDAC. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrophotometric methods for the determination of dequalinium chloride and clidinium bromide using ion-pair complex formation with acid dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) cyanuric chloride, (b) hydrazine hydrate and (c) THSTZ. Retrieved from [Link]

-

Morana RTD. (2008). FTIR Analysis of Naturally Aged FeCl3 and CuCl2-Doped Cellulose Papers. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of anhydrous and monohydrate forms of L -phenylalanine crystals. Retrieved from [Link]

-

SpectraBase. (n.d.). ALUMINUM CHLORIDE ANHYDROUS. Retrieved from [Link]

Sources

- 1. Dequalinium Chloride | C30H40Cl2N4 | CID 10649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Spectrophotometric determination of dequalinium chloride in pharmaceutical preparations - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Solubility of Dequalinium Chloride Hydrate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of dequalinium chloride hydrate, a quaternary ammonium compound with antiseptic and disinfectant properties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced solubility profile of this molecule, the underlying physicochemical principles, and robust methodologies for its empirical determination.

Understanding Dequalinium Chloride: A Physicochemical Portrait

Dequalinium chloride (1,1'-(decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) dichloride) is a symmetrical bolaamphiphile.[1] This structure, featuring two hydrophilic quaternary ammonium head groups linked by a long hydrophobic decamethylene chain, is fundamental to its solubility characteristics.[2][3] As a quaternary ammonium salt, it is ionic in nature, which significantly influences its interaction with various solvents.[4]

Key Physicochemical Properties:

-

Appearance: White or yellowish-white hygroscopic powder.[5]

-

Molecular Formula: C₃₀H₄₀Cl₂N₄[6]

-

Molecular Weight: 527.57 g/mol (anhydrous basis)[6]

-

State: Typically a solid crystalline substance at room temperature.[7]

The presence of two charged nitrogen centers, combined with a substantial nonpolar alkyl linker, creates a molecule with distinct regions of polarity, dictating its solubility behavior across a spectrum of organic solvents.

Solubility Profile of Dequalinium Chloride Hydrate

The solubility of dequalinium chloride is a critical parameter for its formulation in various pharmaceutical dosage forms. While it is generally characterized by its behavior in aqueous systems, its solubility in organic solvents is crucial for manufacturing processes, purification, and the development of non-aqueous or co-solvent formulations.

Published data indicates that dequalinium chloride hydrate is generally slightly soluble in polar protic solvents like water and ethanol.[1][5] Its solubility in polar aprotic and nonpolar organic solvents is significantly lower. It's important to note that quantitative values can vary slightly between sources due to different experimental conditions (e.g., temperature, hydrate form, measurement technique).

| Solvent | Type | Reported Solubility | Citation(s) |

| Water | Polar Protic | Slightly soluble; <2.61 mg/mL; Insoluble (at 25°C) | [1][5][6][8] |

| Ethanol (96%) | Polar Protic | Slightly soluble; <2.64 mg/mL | [1][5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insoluble or slightly soluble; <5.28 mg/mL; 0.025 mg/mL | [6][8] |

| 4-Methylpyridine | Polar Aprotic | 3 mg/mL (with warming to 50°C) | [8] |

This data underscores the compound's preference for polar environments, a direct consequence of its ionic nature.

The Science of Solubility: Governing Principles for a Bolaamphiphile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] For an ionic compound like dequalinium chloride, several factors are at play.

The Role of Polarity and Ionic Nature

The positively charged quaternary ammonium groups make dequalinium chloride highly polar and capable of strong ion-dipole interactions with polar solvents like water and short-chain alcohols.[4] These interactions help to overcome the lattice energy of the crystal, allowing the solute to dissolve. In nonpolar organic solvents, which lack the ability to form these strong interactions, the solubility is expectedly poor.

Influence of the Hydrophobic Alkyl Chain

The long C10 alkyl chain is nonpolar and contributes to the hydrophobic character of the molecule. This feature can lead to a phenomenon known as "salting-in" in aqueous solutions containing other organic ions, where an association between the nonpolar parts can enhance solubility.[10] Conversely, in purely organic systems, this long chain can favor interactions with less polar solvents to some extent, though the dominant factor remains the ionic head groups.

Bolaamphiphile Characteristics

As a bolaamphiphile, dequalinium chloride has unique aggregation behavior. The presence of two head groups generally leads to a higher solubility in water and a higher critical micelle concentration (CMC) compared to single-headed amphiphiles.[2][3] This is because both ends of the molecule have a strong affinity for the polar solvent, which can hinder the formation of micelles.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing dequalinium chloride solubility.

Methodologies for Determining Solubility

Accurate and reproducible solubility data is paramount in pharmaceutical development. Both thermodynamic and kinetic solubility are important, providing different insights into a compound's behavior.[11]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard."[11][12] The most reliable method for its determination is the Saturation Shake-Flask Method .[13]

Experimental Protocol: Saturation Shake-Flask Method

-

Preparation: Add an excess amount of dequalinium chloride hydrate solid to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[13]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.[14] The time required can vary and should be established by taking samples at different time points until the concentration plateaus.[13]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable, non-adsorptive filter (e.g., PTFE).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of dequalinium chloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Caption: Thermodynamic solubility workflow via shake-flask method.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[15][16] While typically used for aqueous solubility, the principle can be adapted for organic solvents.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

-

Stock Solution: Prepare a high-concentration stock solution of dequalinium chloride hydrate in DMSO.[17]

-

Titration: In a microplate format, add increasing amounts of the DMSO stock solution to the organic solvent of interest.[11]

-

Precipitation Detection: After a short incubation period (e.g., 1-2 hours), measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[15][17] The point at which a significant increase in turbidity is observed indicates precipitation.

-

Solubility Estimation: The concentration in the well just before precipitation is reported as the kinetic solubility.

This method is faster but may overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions.[13]

Conclusion and Future Directions

The solubility of dequalinium chloride hydrate is a complex interplay of its ionic heads, hydrophobic linker, and the properties of the solvent. It exhibits limited solubility in most common organic solvents, with a preference for polar protic environments. For drug development professionals, a thorough understanding and precise measurement of its solubility in relevant solvent systems are non-negotiable for successful formulation and manufacturing. The standardized protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility, provide a robust framework for generating the high-quality data required for regulatory submissions and effective product development. Further research could explore the use of co-solvents and other formulation strategies to enhance the solubility of dequalinium chloride in specific organic media.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[17]

-

U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF.[18]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[14]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[19]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. gmp-compliance.org.[20]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.[15]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from Biorelevant.com.[21]

-

gmp-compliance.org. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements.[22]

-

Pion Inc. (n.d.). Technical Note: Solubility Measurements.[23]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.[16]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.[24]

-

Wikipedia. (n.d.). Bolaamphiphile.[2]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.[11]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.[25]

-

Evotec. (n.d.). Thermodynamic Solubility Assay.[12]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[13]

-

Ramirez, E., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.[26]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.[27]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.[28]

-

Solubility of Things. (n.d.). Dequalinium chloride.[7]

-

Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

-

National Institutes of Health. (n.d.). Bolaamphiphiles: A Pharmaceutical Review.[3]

-

ChemicalBook. (n.d.). Dequalinium chloride CAS#: 522-51-0.[1]

-

RayBiotech. (n.d.). Dequalinium Chloride.[6]

-

Fiveable. (n.d.). Quaternary ammonium salts Definition.[4]

-

ResearchGate. (2025, August 6). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems.[29]

-

TradeIndia. (n.d.). Dequalinium Chloride at Best Price, High Purity (98%) Pharmaceutical Grade.[30]

-

Food and Drug Administration, Taiwan. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.[31]

-

National Institutes of Health. (n.d.). Bolaamphiphile-Class Surfactants Can Stabilize and Support the Function of Solubilized Integral Membrane Proteins.[32]

-

Solubility of Things. (n.d.). Quaternary Ammonium Salt.[33]

-

Selleck Chemicals. (n.d.). Dequalinium Chloride Datasheet.[8]

-

Scribd. (n.d.). Dequalinium Chloride.[5]

-

ACS Publications. (2019, August 20). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega.[34]

-

Canadian Science Publishing. (n.d.). SALTING-IN BY QUATERNARY AMMONIUM SALTS.[10]

-

ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.[35]

-

AAT Bioquest. (2022, April 18). What factors affect solubility?.[9]

-

YouTube. (2020, May 26). Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute.[36]

Sources

- 1. Dequalinium chloride CAS#: 522-51-0 [m.chemicalbook.com]

- 2. Bolaamphiphile - Wikipedia [en.wikipedia.org]

- 3. Bolaamphiphiles: A Pharmaceutical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. scribd.com [scribd.com]

- 6. raybiotech.com [raybiotech.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. evotec.com [evotec.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Solubility Measurements | USP-NF [uspnf.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 21. biorelevant.com [biorelevant.com]

- 22. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. In-vitro Thermodynamic Solubility [protocols.io]

- 25. database.ich.org [database.ich.org]

- 26. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ema.europa.eu [ema.europa.eu]

- 29. researchgate.net [researchgate.net]

- 30. Dequalinium Chloride at Best Price, High Purity (98%) Pharmaceutical Grade [nacchemical.com]

- 31. capa.org.tw [capa.org.tw]

- 32. Bolaamphiphile-Class Surfactants Can Stabilize and Support the Function of Solubilized Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 33. solubilityofthings.com [solubilityofthings.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. pubs.acs.org [pubs.acs.org]

- 36. youtube.com [youtube.com]

thermal degradation profile of dequalinium chloride hydrate

An In-depth Technical Guide to the Thermal Degradation Profile of Dequalinium Chloride Hydrate

Authored by a Senior Application Scientist

Introduction: The Criticality of Thermal Stability in Pharmaceutical Hydrates

Dequalinium chloride is a quaternary ammonium compound recognized for its broad-spectrum antimicrobial and antifungal properties, utilized in various topical and mucosal pharmaceutical formulations.[1][2] The active pharmaceutical ingredient (API) often exists in a hydrated form, where water molecules are incorporated into the crystal lattice. The presence and behavior of this water of hydration are of paramount importance in drug development, as they can significantly influence the physicochemical properties of the API, including its solubility, dissolution rate, and, most critically, its stability.[3]

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and humidity.[4][5][6] Understanding the is therefore not merely an academic exercise; it is a regulatory and scientific necessity for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of the anticipated thermal behavior of dequalinium chloride hydrate, grounded in the principles of thermal analysis and guided by established pharmaceutical testing standards.

Physicochemical Properties of Dequalinium Chloride Hydrate

A foundational understanding of the molecule's basic properties is essential before delving into its thermal behavior.

| Property | Value | Source(s) |

| Chemical Name | 1,1'-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride hydrate | [] |

| Molecular Formula | C₃₀H₄₂Cl₂N₄O | [] |

| Molecular Weight | 545.59 g/mol | [] |

| CAS Number | 1255077-34-9 | [][8] |

| Anhydrous Melting Point | ≥300°C (with decomposition) | [][8][9] |

Core Methodologies: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

To elucidate the thermal degradation profile, two complementary thermo-analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] For a hydrated compound, TGA is invaluable for quantifying the water content and determining the temperature at which dehydration occurs. It also reveals the onset temperature of thermal decomposition where volatile degradation products are formed.[11]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[12] This allows for the detection of thermal events such as melting, crystallization, solid-state transitions, and dehydration, which are manifested as endothermic or exothermic peaks.[12][13] When used in conjunction with TGA, DSC provides a more complete picture of the energetic changes associated with the mass loss events.[11][14]

Experimental Workflow for Thermal Analysis

The logical flow of experimentation is crucial for obtaining reliable and interpretable data. The following diagram illustrates a self-validating workflow for the thermal characterization of dequalinium chloride hydrate.

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

The following protocols are designed to provide a robust and reproducible thermal degradation profile for dequalinium chloride hydrate.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and determine the decomposition temperature of dequalinium chloride hydrate.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place approximately 3-5 mg of the dequalinium chloride hydrate sample into a clean, tared aluminum or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to dehydration and thermal decomposition alone.

-

-

Temperature Program: Equilibrate the sample at 25°C. Subsequently, heat the sample at a linear rate of 10°C/min up to 400°C.

-

Causality: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time. The upper temperature limit of 400°C is chosen to ensure complete decomposition is observed, as the anhydrous form is known to decompose above 300°C.[][8][9]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures and enthalpy changes associated with dehydration, melting, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-4 mg of dequalinium chloride hydrate into a hermetically sealed aluminum pan. A small pinhole should be pierced in the lid.

-

Causality: A pierced hermetic lid allows for the escape of evolved water vapor during dehydration, preventing a pressure buildup that could shift the transition temperature and distort the peak shape.

-

-

Reference: Place an empty, pierced, hermetically sealed aluminum pan on the reference sensor.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate the sample at 25°C. Heat the sample at a rate of 10°C/min up to 350°C.

-

Causality: The heating rate is matched with the TGA experiment to allow for direct correlation of thermal events. The upper temperature is set to capture the melting/decomposition event.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

Anticipated Thermal Degradation Profile: Data Synthesis and Interpretation

Based on the principles of thermal analysis of pharmaceutical hydrates, a multi-stage degradation profile for dequalinium chloride hydrate is anticipated.[3][11][15]

Stage 1: Dehydration

The initial event observed upon heating will be the loss of water of hydration. This process is typically endothermic, as energy is required to break the bonds holding the water molecules within the crystal lattice.

-

TGA Data: The TGA thermogram is expected to show a distinct weight loss step at a temperature range typically between 50°C and 150°C for pharmaceutical hydrates.[11][14] The exact temperature depends on the strength of the water binding.

-

DSC Data: The DSC thermogram will exhibit a corresponding broad endothermic peak in the same temperature range as the TGA weight loss.[3]

Quantitative Analysis (Assuming Monohydrate):

The molecular formula for dequalinium chloride monohydrate is C₃₀H₄₂Cl₂N₄O, which corresponds to C₃₀H₄₀Cl₂N₄ · H₂O.

-

Molecular Weight of Anhydrous Dequalinium Chloride: 527.57 g/mol [1][16]

-